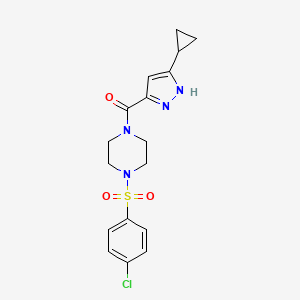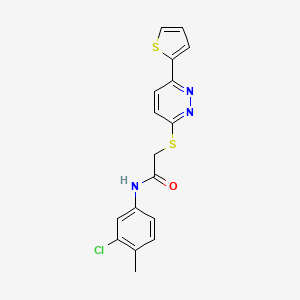
1-(4-Chlorobenzenesulfonyl)-4-(3-cyclopropyl-1H-pyrazole-5-carbonyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Chlorobenzenesulfonyl)-4-(3-cyclopropyl-1H-pyrazole-5-carbonyl)piperazine is a complex organic compound that features a piperazine ring substituted with a chlorobenzenesulfonyl group and a cyclopropyl-pyrazole carbonyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Chlorobenzenesulfonyl)-4-(3-cyclopropyl-1H-pyrazole-5-carbonyl)piperazine typically involves multiple steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a suitable diketone.
Cyclopropylation: The pyrazole ring can be further functionalized by introducing a cyclopropyl group using cyclopropyl bromide in the presence of a base.
Sulfonylation: The piperazine ring is sulfonylated using 4-chlorobenzenesulfonyl chloride in the presence of a base like triethylamine.
Coupling: The final step involves coupling the sulfonylated piperazine with the cyclopropyl-pyrazole carbonyl intermediate under appropriate conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions
1-(4-Chlorobenzenesulfonyl)-4-(3-cyclopropyl-1H-pyrazole-5-carbonyl)piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the chlorobenzene ring or the pyrazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes or as a potential therapeutic agent.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of 1-(4-Chlorobenzenesulfonyl)-4-(3-cyclopropyl-1H-pyrazole-5-carbonyl)piperazine would depend on its specific interactions with molecular targets. Potential mechanisms could include:
Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor Modulation: Interacting with cellular receptors to modulate their activity.
Pathway Interference: Disrupting specific biochemical pathways within cells.
Comparación Con Compuestos Similares
Similar Compounds
- 1-(4-Chlorobenzenesulfonyl)-4-(3-methyl-1H-pyrazole-5-carbonyl)piperazine
- 1-(4-Chlorobenzenesulfonyl)-4-(3-phenyl-1H-pyrazole-5-carbonyl)piperazine
- 1-(4-Chlorobenzenesulfonyl)-4-(3-ethyl-1H-pyrazole-5-carbonyl)piperazine
Uniqueness
1-(4-Chlorobenzenesulfonyl)-4-(3-cyclopropyl-1H-pyrazole-5-carbonyl)piperazine is unique due to the presence of the cyclopropyl group, which can impart distinct steric and electronic properties compared to other similar compounds
Propiedades
Fórmula molecular |
C17H19ClN4O3S |
|---|---|
Peso molecular |
394.9 g/mol |
Nombre IUPAC |
[4-(4-chlorophenyl)sulfonylpiperazin-1-yl]-(5-cyclopropyl-1H-pyrazol-3-yl)methanone |
InChI |
InChI=1S/C17H19ClN4O3S/c18-13-3-5-14(6-4-13)26(24,25)22-9-7-21(8-10-22)17(23)16-11-15(19-20-16)12-1-2-12/h3-6,11-12H,1-2,7-10H2,(H,19,20) |
Clave InChI |
IDBNUEWQVLZMDO-UHFFFAOYSA-N |
SMILES canónico |
C1CC1C2=CC(=NN2)C(=O)N3CCN(CC3)S(=O)(=O)C4=CC=C(C=C4)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(3-nitrophenyl)-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B11286929.png)
![6-[(4-Bromophenyl)(4-methylpiperazin-1-yl)methyl]-1,3-benzodioxol-5-ol](/img/structure/B11286931.png)
![1-[3-(4-Methoxyphenyl)-1H-pyrazole-5-carbonyl]-3-methylpiperidine](/img/structure/B11286934.png)

![Methyl 7-(3-bromo-4-methoxyphenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B11286963.png)
![N-cyclohexyl-2-((7-oxo-2-thioxo-3-(p-tolyl)-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B11286967.png)
![N-(4-chlorobenzyl)-3-(3-methylphenyl)-5-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide](/img/structure/B11286975.png)
![2-({3-[(4-chlorophenyl)methyl]-4-oxo-3,4-dihydropteridin-2-yl}sulfanyl)-N-(2-fluorophenyl)acetamide](/img/structure/B11286978.png)
![N-(5-chloro-2-methylphenyl)-1-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B11286985.png)
![5-[3-(2-Ethylpiperidin-1-yl)-2-hydroxypropyl]-3-methyl-1-oxo-1,5-dihydropyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B11286992.png)
![2-((3-benzyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(2-chloro-5-(trifluoromethyl)phenyl)acetamide](/img/structure/B11286998.png)
![Methyl 7-(4-chlorophenyl)-5-ethyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B11287006.png)
![4-{[3-(4-Fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl]amino}benzamide](/img/structure/B11287014.png)

